molecular formula C19H23ClN2O B13393615 (S)-Quinolin-4-yl((2R,4S,8R)-8-vinylquinuclidin-2-yl)methanol hydrochloride CAS No. 146576-33-2

(S)-Quinolin-4-yl((2R,4S,8R)-8-vinylquinuclidin-2-yl)methanol hydrochloride

Cat. No.: B13393615
CAS No.: 146576-33-2
M. Wt: 330.8 g/mol
InChI Key: IMUHWLVEEVGMBC-UHFFFAOYSA-N
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Biological Activity

(S)-Quinolin-4-yl((2R,4S,8R)-8-vinylquinuclidin-2-yl)methanol hydrochloride is a complex chemical compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H23ClN2O
  • Molecular Weight : 348.85 g/mol
  • IUPAC Name : this compound

This compound is a quinoline derivative that incorporates a quinuclidine moiety, which is significant for its biological activity. Its structure is similar to known pharmacologically active compounds such as quinine and cinchonine, which are recognized for their antimalarial properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. It has been suggested as a lead compound for developing new antimalarial drugs due to its structural similarity to quinine.

Table 1: Comparison of Antimicrobial Activity

Compound NameActivity TypeReference
QuinineAntimalarial
CinchonineAntipyretic
(S)-QuinolinPotential Antimalarial

The exact mechanisms through which this compound exerts its effects are yet to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets involved in malaria pathogenesis. Further research is necessary to clarify these interactions and the compound's pharmacodynamics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies have shown that modifications in the quinoline and quinuclidine structures can significantly influence the compound's efficacy and selectivity against specific pathogens.

Table 2: Key Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Quinoline moietyEssential for antimalarial activity
Quinuclidine configurationAffects binding affinity
Hydroxymethyl groupModulates solubility and bioavailability

Case Studies

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For instance:

  • Antimalarial Efficacy : In vitro studies demonstrated that certain analogs exhibited enhanced potency against Plasmodium falciparum compared to the parent compound .
  • Toxicological Assessments : Toxicity studies conducted on animal models indicated that while some derivatives showed promising efficacy, they also exhibited varying levels of cytotoxicity, necessitating further optimization .

Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUHWLVEEVGMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932860
Record name Cinchonan-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-11-1, 146576-33-2, 24302-67-8
Record name NSC215195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinchonan-9-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Cinchonan-9(S)-ol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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